2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid" often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole rings have been synthesized through condensation reactions, cyclization, and treatment with various reagents to introduce specific functional groups (Demirbas et al., 2004; Pokhodylo et al., 2009). These methodologies demonstrate the versatility of synthetic strategies that can be applied to the synthesis of oxazolyl acetic acid derivatives.
Molecular Structure Analysis
Molecular structure analysis of related compounds often utilizes X-ray diffraction techniques and quantum chemical calculations to determine conformation and structural characteristics. Studies have shown that certain oxazolyl derivatives exhibit specific conformations influenced by intramolecular interactions and the nature of substituents (Wang et al., 2016). These findings help in understanding the structural basis of the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of "2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid" derivatives involves various transformations, such as esterification, amidation, and cyclization, leading to the formation of heterocyclic rings (Hunashal et al., 2014). These reactions are pivotal for modifying the molecule's properties for specific applications.
Physical Properties Analysis
The physical properties of oxazolyl acetic acid derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. Crystallographic studies provide insights into the molecule's solid-state structure, which can influence its solubility and stability (Rizzoli et al., 1982).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the molecule's functional groups and overall structure. Investigations into the acid-base properties of triazole derivatives indicate that substituents significantly influence their pKa values, which is crucial for predicting the behavior in chemical reactions and biological systems (Kaplaushenko, 2014).
Scientific Research Applications
Analgesic and Anti-inflammatory Applications : Esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids show potential as analgesics, neuroleptics, diuretics, anti-inflammatory agents, and mild antimicrobials (Salionov, 2015).
Anti-Inflammatory and Ulcer Prevention : Novel derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid demonstrate promising anti-inflammatory activity with low ulcerogenic effects (Nikalje, Hirani, & Nawle, 2015).
Low Anti-Inflammatory Activity : Synthesized 2-(1-aryltetrazol-5-yl) propanoic acids from N-arylisoxazol-5(2H)-ones exhibit low anti-inflammatory activity (Caiazza, Prager, & Schafer, 1995).
Glucose and Lipid Lowering Agents : Oxyiminoalkanoic acid derivatives, including certain acetic acid derivatives, are found to be potent glucose and lipid-lowering agents without significant body weight gain, indicating their potential for treating diabetes and related metabolic disorders (Imoto, Sugiyama, Kimura, & Momose, 2003).
Topical Treatments for Visual Impairment : Acetic acid aldose reductase inhibitors, which include derivatives of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, show potential as topical treatments for visual impairment, particularly in preventing cataract development (La Motta et al., 2008).
Antimicrobial Activity : Some derivatives, like new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, exhibit promising antimicrobial activity against various strains, comparable to standard drugs (Patel & Shaikh, 2011).
Antitumor and Antimicrobial Properties : Certain compounds derived from 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid show potential antitumor activity against breast cancer and antimicrobial activity against various microorganisms (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . It may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .
properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJNPORMBGGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379409 | |
Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
CAS RN |
107367-98-6 | |
Record name | 2-Phenyl-5-methyloxazole-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107367-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenyl-4-oxazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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